![molecular formula C21H24ClNO4 B15347826 Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate CAS No. 959246-58-3](/img/structure/B15347826.png)
Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-BOC-AMINO-3-(3-CHLOROPHENYL)PROPIONIC ACID BENZYL ESTER is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl ester group, a tert-butoxycarbonyl (BOC) protected amino group, and a chlorophenyl moiety. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(3-chlorophenyl)propionic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) anhydride to form the BOC-protected amino acid.
Esterification: The carboxylic acid group is then esterified using benzyl alcohol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the chlorophenyl group.
Substitution: Substitution reactions can occur at the chlorophenyl ring, especially nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).
Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzylic alcohols or carboxylic acids.
Reduction: Chlorophenylmethanol or chlorophenylmethane.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
3-N-BOC-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID BENZYL ESTER: Similar structure but with a para-chlorophenyl group instead of meta-chlorophenyl.
3-N-BOC-AMINO-3-(3-FLUOROPHENYL)PROPIONIC ACID BENZYL ESTER: Similar structure but with a fluorophenyl group instead of chlorophenyl.
Uniqueness: The presence of the chlorophenyl group at the meta position provides unique reactivity and binding properties compared to similar compounds with different substituents or positions.
Eigenschaften
CAS-Nummer |
959246-58-3 |
|---|---|
Molekularformel |
C21H24ClNO4 |
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
benzyl 3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C21H24ClNO4/c1-21(2,3)27-20(25)23-18(16-10-7-11-17(22)12-16)13-19(24)26-14-15-8-5-4-6-9-15/h4-12,18H,13-14H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
IAXVTBRCESIBNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


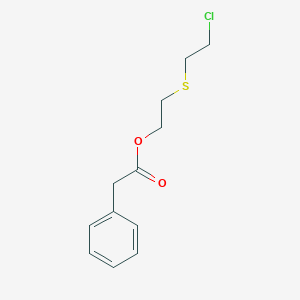
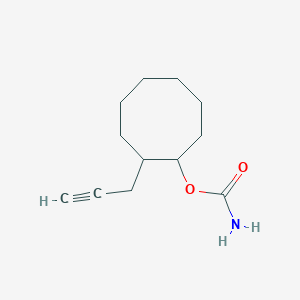
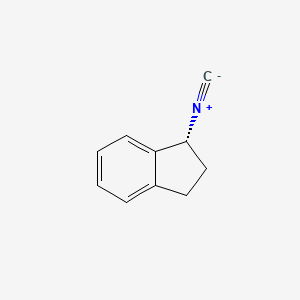
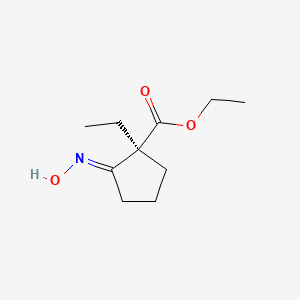
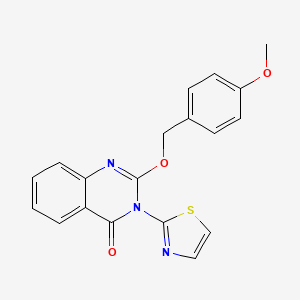
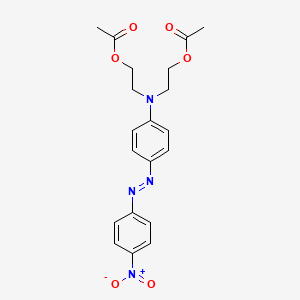
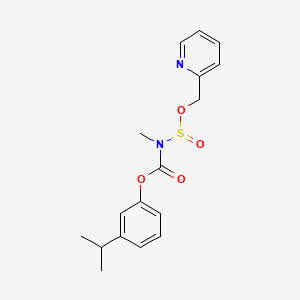
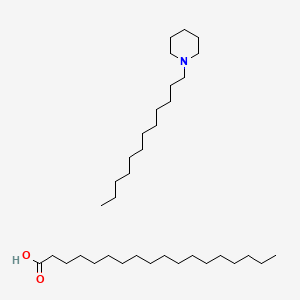
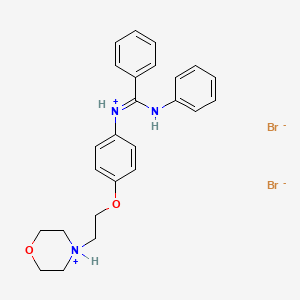
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
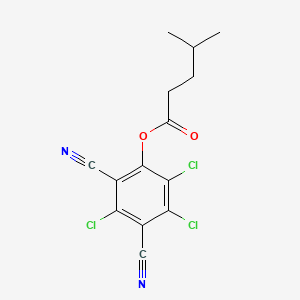
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
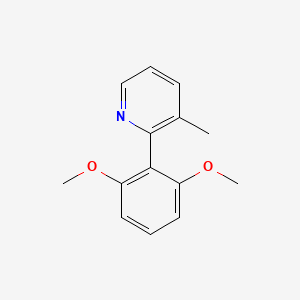
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
